Cas no 74622-75-6 (6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy-)

6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy- structure
74622-75-6 structure
Nome del prodotto:6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy-
Numero CAS:74622-75-6
MF:C31H33NO9
MW:563.595029592514
CID:564021
PubChem ID:126647

6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy-
    • 6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10
    • ravidomycin
    • CHEBI:84037
    • Q27157421
    • AY 25545
    • 74622-75-6
    • [(2R,3R,4R,5R)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate
    • AY-25,545
    • AY-25545
    • (1xi)-4-O-acetyl-1,5-anhydro-3,6-dideoxy-3-(dimethylamino)-1-(1-hydroxy-10,12-dimethoxy-6-oxo-8-vinyl-6H-dibenzo[c,h]chromen-4-yl)-D-galactitol
    • 6H-Benzo(d)naphtho(1,2-b)pyran-6-one, 4-(4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-alpha-altropyranosyl)-10,12-dimethoxy-8-ethenyl-1-hydroxy-
    • 4-O-Acetyl-1,5-anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol
    • DTXSID90996125
    • Inchi: InChI=1S/C31H33NO9/c1-8-16-11-19-23(21(12-16)37-6)18-13-22(38-7)25-20(34)10-9-17(24(25)29(18)41-31(19)36)30-27(35)26(32(4)5)28(14(2)39-30)40-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30?/m1/s1
    • Chiave InChI: GHLIFBNIGXVDHM-VQXSZRIGSA-N
    • Sorrisi: CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)OC(=O)C

Proprietà calcolate

  • Massa esatta: 563.21553163g/mol
  • Massa monoisotopica: 563.21553163g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 17
  • Complessità: 219
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: niente
  • Conta Tautomer: niente
  • Superficie polare topologica: 124Ų
  • Carica superficiale: 0
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.